molecular formula C8H10ClNO3 B13525541 5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

Katalognummer: B13525541
Molekulargewicht: 203.62 g/mol
InChI-Schlüssel: BOLPQDBUWNMODC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl It is known for its unique structure, which includes a furan ring and an aminocyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and efficiency. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminocyclopropyl group can interact with enzymes and receptors, influencing various biochemical pathways. The furan ring also contributes to its reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(1-Aminocyclopropyl)furan-2-carboxylic acid
  • 5-(1-Aminocyclopropyl)furan-2-carboxamide
  • 5-(1-Aminocyclopropyl)furan-2-carboxylate

Uniqueness

What sets 5-(1-Aminocyclopropyl)furan-2-carboxylic acid hydrochloride apart from similar compounds is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments.

Eigenschaften

Molekularformel

C8H10ClNO3

Molekulargewicht

203.62 g/mol

IUPAC-Name

5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H

InChI-Schlüssel

BOLPQDBUWNMODC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=C(O2)C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.